molecular formula C24H24N2O B2646996 (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one CAS No. 338397-33-4

(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one

Cat. No. B2646996
CAS RN: 338397-33-4
M. Wt: 356.469
InChI Key: JFRVIAUPCPTCQO-KNTRCKAVSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involving “(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one” is not explicitly documented in the available literature .

Scientific Research Applications

Antiviral Activity

The indole scaffold has been explored for its antiviral potential. Researchers synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and found that one compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate , exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .

Antitubercular Activity

Indole derivatives have also been investigated for their potential in combating tuberculosis. (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were screened for in vitro antitubercular activity. These compounds showed promise against Mycobacterium tuberculosis (H37Ra) and Mycobacterium bovis (BCG) .

Optical and Luminescent Applications

Indole-based compounds have been explored for their optical properties. While not directly related to the specific compound , other indole derivatives have been used as chiral stationary phases, optical switches, and luminescent materials .

Semiorganic Crystals for Laser Applications

In a different context, the semiorganic crystal (4-methylphenyl)methanaminium bromide hemihydrate has been investigated for its structural, spectral, and optical properties. Such compounds may find applications in laser technology .

Polymer Production

2-(Dimethylamino)ethyl methacrylate (DMAEMA): , a monomer derived from indole, is used in the production of cationic polymers. These polymers have applications as flocculants, coagulants, and dispersants .

Synthetic Drug Development

Indole derivatives have provided valuable scaffolds for synthetic drug molecules. Their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties, make them attractive candidates for drug development .

properties

IUPAC Name

(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-17-9-12-20(13-10-17)26-22-14-11-19(16-25(2)3)24(27)21(22)15-23(26)18-7-5-4-6-8-18/h4-10,12-13,15-16H,11,14H2,1-3H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRVIAUPCPTCQO-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)C(=CN(C)C)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)/C(=C/N(C)C)/CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one

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